4-Deoxypyridoxine hydrochloride

Descripción

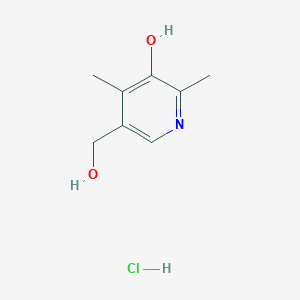

Structure

2D Structure

Propiedades

IUPAC Name |

5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-5-7(4-10)3-9-6(2)8(5)11;/h3,10-11H,4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKKOQQIVLXUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1CO)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61-67-6 (Parent) | |

| Record name | 4-Desoxypyridoxine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40163860 | |

| Record name | 4-Desoxypyridoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148-51-6 | |

| Record name | 3-Pyridinemethanol, 5-hydroxy-4,6-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Desoxypyridoxine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Deoxypyridoxine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Deoxypyridoxine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Desoxypyridoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-5-hydroxymethyl-2,4-dimethylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DESOXYPYRIDOXINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9QAN95HHX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Effects of 4-Deoxypyridoxine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Deoxypyridoxine hydrochloride (4-DP) is a synthetic analogue of pyridoxine, a form of vitamin B6. It is widely recognized and utilized in the scientific community as a potent vitamin B6 antagonist.[1][2] By interfering with the metabolic activation and function of vitamin B6, 4-DP serves as a critical tool for inducing a state of vitamin B6 deficiency in experimental models. This allows for the in-depth study of the physiological and pathological consequences of this deficiency.[3] This technical guide provides a comprehensive overview of the biological effects of this compound, its mechanisms of action, and detailed experimental protocols for its study.

Mechanism of Action

The biological effects of this compound are multifaceted, primarily revolving around its interference with the vitamin B6 metabolic pathway and its impact on sphingolipid metabolism.

Interference with Vitamin B6 Metabolism

This compound exerts its vitamin B6 antagonistic effects through a multi-pronged approach:

-

Competitive Inhibition of Pyridoxal Kinase: 4-DP acts as a competitive inhibitor of pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal, pyridoxine, and pyridoxamine into their active coenzyme forms, most notably pyridoxal 5'-phosphate (PLP).[1][4][5] This competition reduces the available pool of active vitamin B6.

-

Phosphorylation to an Inhibitory Analogue: 4-DP itself is a substrate for pyridoxal kinase and is phosphorylated to 4-deoxypyridoxine-5'-phosphate (4-DP-5'-P).[6][7]

-

Inhibition of PLP-Dependent Enzymes: The phosphorylated form, 4-DP-5'-P, acts as an inhibitor of various PLP-dependent enzymes, which are crucial for a wide range of metabolic processes, including amino acid metabolism.[6][7]

Inhibition of Sphingosine-1-Phosphate Lyase

Beyond its effects on vitamin B6 metabolism, 4-Deoxypyridoxine has been identified as an inhibitor of sphingosine-1-phosphate (S1P) lyase.[2][8] S1P lyase is the enzyme that irreversibly degrades sphingosine-1-phosphate, a key signaling lipid involved in numerous cellular processes, including cell survival, proliferation, and migration. By inhibiting S1P lyase, 4-DP can lead to the accumulation of S1P, thereby modulating these signaling pathways.[9]

Biological Effects

The interference of this compound with these fundamental cellular processes leads to a wide array of biological effects.

Immunosuppression

One of the most well-documented effects of 4-DP is its ability to suppress the immune system, an effect largely attributed to the induction of vitamin B6 deficiency.[2] This immunosuppression has been observed in various experimental models. For instance, in a mouse model of trichinellosis, the administration of 4-DP in conjunction with a vitamin B6-deficient diet led to a reduction in the inflammatory response.

Neurological Effects

Given the critical role of PLP as a cofactor in the synthesis of neurotransmitters, the antagonism of vitamin B6 by 4-DP can have significant neurological consequences.

Developmental Effects

Studies have indicated that 4-Deoxypyridoxine may have toxic effects on developing embryos, potentially through its negative impact on collagen and elastin formation.[2]

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of this compound.

| Parameter | Value | Species/System | Notes |

| In Vivo Administration | |||

| Diet (Rat) | 1 g/kg | Rat | Fed in a B6-deficient diet for 30-35 days to study metabolic effects.[3] |

Experimental Protocols

Pyridoxal Kinase Inhibition Assay

This protocol is adapted from methodologies used to study pyridoxal kinase activity and its inhibition.

Objective: To determine the inhibitory effect of this compound on pyridoxal kinase activity.

Materials:

-

Purified pyridoxal kinase

-

Pyridoxal (substrate)

-

ATP (co-substrate)

-

This compound (inhibitor)

-

Reaction buffer (e.g., 20 mM KHEPES buffer, pH 7.5, containing 0.5 mM MgCl2)[6]

-

ADP-Glo™ Kinase Assay kit (Promega) or a spectrophotometer for measuring PLP formation

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of pyridoxal kinase in a suitable buffer.

-

Prepare stock solutions of pyridoxal, ATP, and this compound in the reaction buffer.

-

-

Set up the Reaction:

-

In a microplate, add the reaction buffer.

-

Add varying concentrations of this compound to the appropriate wells.

-

Add a fixed concentration of pyridoxal kinase to all wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at the reaction temperature (e.g., 37°C).[6]

-

-

Initiate the Reaction:

-

Initiate the reaction by adding a mixture of pyridoxal and ATP to each well.

-

-

Measure Enzyme Activity:

-

Using ADP-Glo™ Assay: Follow the manufacturer's instructions to measure the amount of ADP produced, which is directly proportional to kinase activity.

-

Using Spectrophotometry: Measure the increase in absorbance at a specific wavelength corresponding to the formation of pyridoxal-5'-phosphate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

To determine the inhibition constant (Ki) for competitive inhibition, perform the assay with varying concentrations of both the substrate (pyridoxal) and the inhibitor (4-DP) and analyze the data using Lineweaver-Burk or Dixon plots.

-

In Vivo Immunosuppression Assay in a Mouse Model

This protocol is based on studies investigating the immunosuppressive effects of 4-DP in a parasitic infection model.

Objective: To evaluate the in vivo immunosuppressive effect of this compound.

Materials:

-

Laboratory mice (e.g., BALB/c)

-

Vitamin B6-deficient diet

-

Standard laboratory diet

-

This compound

-

Infectious agent to induce an inflammatory response (e.g., Trichinella spiralis larvae)

-

Sterile saline or other appropriate vehicle for injection

-

Equipment for animal handling, injection, and tissue collection

-

Reagents for immunological analysis (e.g., ELISA kits for cytokines, flow cytometry antibodies)

Procedure:

-

Animal Acclimatization and Diet:

-

Acclimatize mice to the laboratory conditions for at least one week.

-

Divide the mice into experimental and control groups.

-

Place the experimental group on a vitamin B6-deficient diet for a specified period (e.g., 15 days) prior to the experiment.

-

Maintain the control group on a standard diet.

-

-

4-DP Administration:

-

Prepare a sterile solution of this compound in the chosen vehicle.

-

Administer 4-DP to the experimental group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

-

Administer the vehicle alone to the control group.

-

-

Induction of Inflammation:

-

Induce an inflammatory response in both groups (e.g., by oral infection with T. spiralis larvae).

-

-

Monitoring and Sample Collection:

-

Monitor the animals for clinical signs of disease and inflammation.

-

At a predetermined time point post-infection, euthanize the animals and collect relevant samples (e.g., blood for serum cytokine analysis, spleen for splenocyte isolation, and inflamed tissues for histology or cytokine measurement).

-

-

Immunological Analysis:

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum or tissue homogenates using ELISA.

-

Analyze the cellular composition of immune cell populations in the spleen or other lymphoid organs using flow cytometry.

-

Perform histological analysis of inflamed tissues to assess the degree of cellular infiltration.

-

-

Data Analysis:

-

Compare the immunological parameters between the 4-DP-treated group and the control group to determine the extent of immunosuppression.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a representative experimental workflow.

Caption: Mechanism of 4-DP interference with Vitamin B6 metabolism.

Caption: Inhibition of S1P Lyase by 4-Deoxypyridoxine.

References

- 1. journals.asm.org [journals.asm.org]

- 2. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]

- 3. Effects of vitamin B-6 deficiency and 4'- deoxypyridoxine on pyridoxal phosphate concentrations, pyridoxine kinase and other aspects of metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Competitive inhibition between 4'-substituted pyridoxine analogues and pyridoxal for pyridoxal kinase from mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sphingosine 1-phosphate lyase inhibition by 2-acetyl-4-(tetrahydroxybutyl)imidazole (THI) under conditions of vitamin B6 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lymphocyte sequestration through S1P lyase inhibition and disruption of S1P gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Deoxypyridoxine: An In-depth Technical Guide to its Function as a Vitamin B6 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B6 is a crucial water-soluble vitamin that, in its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), plays a vital role in a vast array of metabolic processes. PLP is a cofactor for over 140 enzymes, primarily involved in amino acid metabolism, but also in neurotransmitter synthesis, heme biosynthesis, and glycogenolysis. 4-Deoxypyridoxine (4-DP) is a synthetic structural analog of pyridoxine (a form of vitamin B6) that acts as a potent antagonist. By competitively inhibiting key enzymes in the vitamin B6 salvage pathway, 4-DP and its phosphorylated metabolite effectively induce a state of vitamin B6 deficiency, making it an invaluable tool for researchers studying the multifaceted roles of this essential vitamin. This technical guide provides a comprehensive overview of the mechanism of action of 4-DP, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of the involved pathways.

Chemical Properties of 4-Deoxypyridoxine

| Property | Value |

| IUPAC Name | 5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol |

| Chemical Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| CAS Number | 148-51-6 (for hydrochloride salt) |

| Appearance | White to off-white crystalline solid |

Mechanism of Action

The antagonistic effects of 4-Deoxypyridoxine are not exerted by the compound itself but rather through its metabolic conversion to 4-deoxypyridoxine 5'-phosphate (dPNP). This process mirrors the activation of natural vitamin B6 vitamers.

Metabolic Activation of 4-Deoxypyridoxine

4-DP enters the cell and is phosphorylated at the 5' position by the enzyme pyridoxal kinase (PdxK) , the same enzyme responsible for phosphorylating pyridoxal, pyridoxine, and pyridoxamine. This phosphorylation "traps" the molecule within the cell and converts it into its active antagonistic form, dPNP.

Competitive Inhibition of the Vitamin B6 Salvage Pathway

The primary mechanism of 4-DP's antagonism lies in the competitive inhibition of two key enzymes in the vitamin B6 salvage pathway by 4-DP and its phosphorylated form, dPNP.

-

Pyridoxal Kinase (PdxK): 4-Deoxypyridoxine itself acts as a competitive inhibitor of PdxK, competing with the natural substrates (pyridoxal, pyridoxine, and pyridoxamine) for binding to the enzyme's active site.[1] This slows down the rate of phosphorylation of the natural B6 vitamers.

-

Pyridoxine-5'-phosphate Oxidase (PNPO): The phosphorylated form, dPNP, is a potent competitive inhibitor of pyridoxine-5'-phosphate oxidase (PNPO).[2] PNPO is the rate-limiting enzyme in the synthesis of the active coenzyme PLP, as it catalyzes the oxidation of pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) to PLP. By inhibiting PNPO, dPNP directly blocks the final step in the production of the active coenzyme.

Downstream Effects on PLP-Dependent Enzymes and Metabolic Pathways

The depletion of the cellular pool of PLP due to the inhibition of its synthesis has widespread consequences on numerous metabolic pathways that rely on PLP-dependent enzymes. The phosphorylated antagonist, dPNP, can also directly inhibit some of these enzymes.

-

Serine Hydroxymethyltransferase (SHMT): dPNP is hypothesized to inhibit SHMT, a crucial enzyme in one-carbon metabolism that catalyzes the reversible conversion of serine to glycine and provides one-carbon units for the synthesis of nucleotides and other essential molecules.[3]

-

Glycine Decarboxylase (GcvP): Similar to SHMT, the glycine cleavage system, which includes the PLP-dependent glycine decarboxylase, is a likely target of dPNP inhibition.[3] This system is vital for glycine catabolism and also contributes to the one-carbon pool.

-

Coenzyme A (CoA) and Thiamine Biosynthesis: Studies have shown that the inhibition of PLP-dependent enzymes by dPNP leads to a reduction in the biosynthesis of Coenzyme A and thiamine, highlighting a metabolic link between vitamin B6, CoA, and thiamine metabolism.[3][4]

Quantitative Inhibition Data

The following table summarizes the available quantitative data on the inhibition of various enzymes by 4-Deoxypyridoxine and its phosphorylated form.

| Enzyme | Inhibitor | Organism/Source | Inhibition Type | Kᵢ Value | IC₅₀ Value |

| Pyridoxal Kinase (PdxK) | 4-Deoxypyridoxine | E. coli | Competitive | ~0.5 µM | - |

| Pyridoxine-5'-phosphate Oxidase (PNPO) | 4-Deoxypyridoxine 5'-phosphate | Human | Competitive | N/A | N/A |

| Ornithine Decarboxylase | 4-Deoxypyridoxine 5'-phosphate | - | - | 60 µM | - |

| Glutamate Decarboxylase | 4-Deoxypyridoxine 5'-phosphate | - | Competitive | 0.27 µM | - |

N/A: Data not available in the reviewed literature. While competitive inhibition is established, specific Kᵢ values were not found.

Experimental Protocols

In Vitro Enzyme Inhibition Assays

5.1.1. Pyridoxal Kinase (PdxK) Inhibition Assay

This protocol is adapted for determining the inhibitory effect of 4-Deoxypyridoxine on PdxK activity by measuring the formation of pyridoxal 5'-phosphate (PLP).

Materials:

-

Recombinant Pyridoxal Kinase

-

Pyridoxal (Substrate)

-

4-Deoxypyridoxine (Inhibitor)

-

ATP

-

MgCl₂

-

Potassium phosphate buffer (pH 6.0)

-

Trichloroacetic acid (TCA)

-

Phenylhydrazine

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, ATP, and varying concentrations of pyridoxal.

-

Inhibitor Addition: To a set of reaction tubes, add increasing concentrations of 4-Deoxypyridoxine. Include a control set with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding a fixed amount of purified PdxK to all tubes.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a solution of TCA.

-

PLP Quantification:

-

Centrifuge the tubes to pellet the precipitated protein.

-

To the supernatant, add phenylhydrazine solution.

-

Incubate to allow the formation of the phenylhydrazone derivative of PLP.

-

Measure the absorbance at 410 nm.

-

-

Data Analysis: Plot the rate of PLP formation against the substrate concentration for each inhibitor concentration. Determine the Kᵢ value using Lineweaver-Burk or Dixon plots.

5.1.2. Pyridoxine-5'-phosphate Oxidase (PNPO) Inhibition Assay

This protocol is designed to assess the inhibition of PNPO by 4-deoxypyridoxine 5'-phosphate by monitoring the formation of PLP.

Materials:

-

Recombinant Pyridoxine-5'-phosphate Oxidase

-

Pyridoxine 5'-phosphate (PNP) (Substrate)

-

4-Deoxypyridoxine 5'-phosphate (dPNP) (Inhibitor)

-

FMN (cofactor)

-

Potassium phosphate buffer (pH 8.0)

-

Catalase

-

Spectrofluorometer

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing potassium phosphate buffer, FMN, and catalase.

-

Inhibitor and Substrate Addition: Add varying concentrations of dPNP to different cuvettes. Then add a fixed concentration of the substrate, PNP. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding a fixed amount of purified PNPO.

-

Fluorescence Measurement: Immediately monitor the increase in fluorescence at an excitation wavelength of 330 nm and an emission wavelength of 400 nm, which corresponds to the formation of PLP.

-

Data Analysis: Calculate the initial reaction velocities from the fluorescence data. Determine the Kᵢ value for dPNP by analyzing the effect of inhibitor concentration on the reaction rate using appropriate kinetic models.

Cellular and In Vivo Assays

5.2.1. Induction of Vitamin B6 Deficiency in an Animal Model (Mouse)

This protocol outlines a general procedure for inducing vitamin B6 deficiency in mice using a B6-deficient diet supplemented with 4-Deoxypyridoxine.[5]

Materials:

-

Vitamin B6-deficient rodent diet

-

4-Deoxypyridoxine hydrochloride

-

Control rodent diet (with adequate vitamin B6)

-

Experimental animals (e.g., C57BL/6 mice)

-

Metabolic cages for urine collection

Procedure:

-

Acclimatization: Acclimatize mice to individual housing and the powdered diet for one week.

-

Dietary Groups: Divide the mice into three groups:

-

Control Group: Fed a standard control diet.

-

B6 Deficient Group: Fed a vitamin B6-deficient diet.

-

B6 Deficient + 4-DP Group: Fed a vitamin B6-deficient diet supplemented with 4-Deoxypyridoxine (e.g., 20 mg/kg of diet).

-

-

Experimental Period: Maintain the mice on their respective diets for a specified period (e.g., 4-6 weeks). Monitor food intake and body weight regularly.

-

Assessment of B6 Deficiency:

-

Xanthurenic Aciduria: During the final week, place mice in metabolic cages and collect 24-hour urine samples. Administer a tryptophan load (e.g., 20 mg/mouse) and collect urine for another 24 hours. Analyze urine for xanthurenic acid levels by HPLC. A significant increase in xanthurenic acid excretion after a tryptophan load is a hallmark of vitamin B6 deficiency.

-

Plasma PLP Levels: At the end of the study, collect blood samples and determine plasma PLP concentrations using HPLC.

-

-

Tissue Analysis: Harvest tissues of interest for further analysis of PLP-dependent enzyme activities or other relevant biomarkers.

5.2.2. Lymphocyte Proliferation Assay

This assay assesses the immunosuppressive effect of 4-Deoxypyridoxine by measuring its impact on mitogen-stimulated lymphocyte proliferation.[6][7]

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Phytohemagglutinin (PHA) or other mitogens

-

4-Deoxypyridoxine

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., MTT or CFSE)

-

96-well cell culture plates

-

Liquid scintillation counter (for [³H]-Thymidine assay) or plate reader (for colorimetric/fluorometric assays)

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Plating: Seed the PBMCs into a 96-well plate at a density of approximately 1 x 10⁵ cells per well in complete RPMI-1640 medium.

-

Treatment: Add increasing concentrations of 4-Deoxypyridoxine to the wells. Include untreated control wells.

-

Stimulation: Add a mitogen such as PHA to the wells to stimulate lymphocyte proliferation. Include unstimulated control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Proliferation Measurement (using [³H]-Thymidine):

-

During the last 18 hours of incubation, add [³H]-Thymidine to each well.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Express the results as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells). Evaluate the dose-dependent inhibition of proliferation by 4-DP.

Analytical Methods

5.3.1. HPLC Analysis of 4-Deoxypyridoxine and B6 Vitamers

This protocol provides a general framework for the simultaneous quantification of 4-DP and various vitamin B6 vitamers in biological samples using reversed-phase HPLC with fluorescence detection.[8][9][10][11][12]

Materials:

-

HPLC system with a fluorescence detector

-

C18 reversed-phase column

-

Acetonitrile (HPLC grade)

-

Potassium phosphate monobasic

-

Perchloric acid

-

Sodium bisulfite

-

Standards for 4-Deoxypyridoxine, PLP, pyridoxal, pyridoxine, and pyridoxamine

Procedure:

-

Sample Preparation:

-

To a plasma or tissue homogenate sample, add an equal volume of cold perchloric acid (e.g., 10%) to precipitate proteins.

-

Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm filter.

-

-

Chromatographic Conditions:

-

Mobile Phase A: Potassium phosphate buffer (e.g., 50 mM, pH 3.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a period of 30-40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

-

Post-Column Derivatization:

-

After the column, mix the eluent with a solution of sodium bisulfite (e.g., 1 g/L in phosphate buffer) to enhance the fluorescence of certain vitamers.

-

-

Fluorescence Detection:

-

Set the excitation wavelength to approximately 330 nm and the emission wavelength to approximately 400 nm.

-

-

Quantification:

-

Generate a standard curve for each analyte by injecting known concentrations of the standards.

-

Quantify the analytes in the samples by comparing their peak areas to the standard curves.

-

Visualizations

Caption: Vitamin B6 salvage pathway and its inhibition by 4-Deoxypyridoxine.

Caption: A typical experimental workflow for assessing 4-DP's effect on enzyme activity.

Caption: Logical relationship of how 4-DP leads to downstream metabolic disruptions.

Applications in Research

4-Deoxypyridoxine is a versatile tool with several applications in biomedical research:

-

Studying Vitamin B6 Metabolism: It is widely used to induce a state of vitamin B6 deficiency in cell culture and animal models, allowing researchers to investigate the physiological and biochemical consequences of impaired PLP synthesis.[4][5][13]

-

Cancer Research: The role of PLP-dependent enzymes in cancer cell metabolism has made 4-DP a compound of interest for studying the effects of vitamin B6 antagonism on tumor growth and for identifying potential therapeutic targets.

-

Immunology: Given the role of vitamin B6 in immune function, 4-DP has been used to study the impact of B6 deficiency on immune responses, including lymphocyte proliferation and cytokine production.[6][14]

-

Neuroscience: As PLP is a critical cofactor for the synthesis of several neurotransmitters, 4-DP is used to investigate the neurological consequences of impaired vitamin B6 metabolism.

References

- 1. uniprot.org [uniprot.org]

- 2. Influence of antivitamins ginkgotoxin 5'-phosphate and deoxypyridoxine 5'-phosphate on human pyridoxine 5'-phosphate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Vitamin B6-deficient diet plus 4-deoxypyridoxine (4-DPD) reduces the inflammatory response induced by T. spiralis in diaphragm, masseter and heart muscle tissue of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lab13 [science.umd.edu]

- 7. brd.nci.nih.gov [brd.nci.nih.gov]

- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. HPLC Method Developed for Vitamin B6 Quantitation - Clinical Chemistry - Labmedica.com [labmedica.com]

- 12. researchgate.net [researchgate.net]

- 13. Effects of vitamin B-6 deficiency and 4'- deoxypyridoxine on pyridoxal phosphate concentrations, pyridoxine kinase and other aspects of metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]

The Biochemical Impact of 4-Deoxypyridoxine: A Technical Guide for Researchers

An In-depth Examination of the Core Biochemical Pathways Affected by the Vitamin B6 Antagonist, 4-Deoxypyridoxine.

Introduction

4-Deoxypyridoxine (4-dPN) is a potent antagonist of vitamin B6, a critical cofactor in a vast array of enzymatic reactions essential for cellular metabolism.[1][2] Its primary mechanism of action involves its phosphorylation to 4-deoxypyridoxine-5'-phosphate (4-dPNP), which then acts as a competitive inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes.[3][4][5][6] This competitive inhibition disrupts numerous biochemical pathways, making 4-dPN a valuable tool for studying vitamin B6 deficiency and its physiological consequences.[5] This technical guide provides a comprehensive overview of the core biochemical pathways affected by 4-dPN, presenting quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling cascades.

Core Mechanism of Action

The central mechanism of 4-dPN's activity is its conversion to 4-dPNP by pyridoxal kinase (PdxK), the same enzyme that phosphorylates natural vitamin B6 vitamers (pyridoxal, pyridoxine, and pyridoxamine) into their active coenzyme form, PLP.[3][4][7][8][9][10] 4-dPNP, being structurally similar to PLP, competes for the cofactor binding sites on various PLP-dependent enzymes, thereby inhibiting their function.[3][4][5][6] This disruption of PLP homeostasis is the foundational event leading to the widespread metabolic perturbations observed upon 4-dPN administration.[7][8][9][10]

References

- 1. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-Deoxypyridoxine Hydrochloride [benchchem.com]

- 6. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Deoxypyridoxine Hydrochloride and its Inhibition of Pyridoxal Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Deoxypyridoxine hydrochloride (4-DP), a structural analog of vitamin B6, functions as a potent competitive inhibitor of pyridoxal kinase (PDXK). This enzyme is pivotal in the synthesis of pyridoxal 5'-phosphate (PLP), the biologically active coenzyme form of vitamin B6. PLP is indispensable for the catalytic activity of a vast array of enzymes, primarily those involved in amino acid metabolism. Inhibition of pyridoxal kinase by 4-deoxypyridoxine leads to a depletion of cellular PLP pools, precipitating a range of metabolic dysfunctions. This technical guide provides a comprehensive overview of the mechanism of 4-deoxypyridoxine's inhibitory action, detailed experimental protocols for its characterization, and a summary of its effects on cellular metabolism.

Introduction

Vitamin B6 is a collective term for a group of related compounds, including pyridoxal, pyridoxine, and pyridoxamine. These vitamers are converted to their active coenzyme form, pyridoxal 5'-phosphate (PLP), through the action of pyridoxal kinase (PDXK)[1]. PLP serves as a critical cofactor for over 140 distinct enzymatic reactions, playing a central role in amino acid biosynthesis and catabolism, neurotransmitter synthesis, and glucose metabolism[2].

4-Deoxypyridoxine (4-DP) is a well-characterized vitamin B6 antagonist[3]. Its structural similarity to the natural substrates of pyridoxal kinase allows it to act as a competitive inhibitor, thereby disrupting the normal homeostasis of vitamin B6. The toxic effects of 4-DP are primarily attributed to its phosphorylation by PDXK to form 4-deoxypyridoxine 5'-phosphate (4-DPNP). This phosphorylated derivative subsequently inhibits a wide range of PLP-dependent enzymes[4][5][6]. Understanding the kinetics and cellular consequences of this inhibition is crucial for researchers studying vitamin B6 metabolism and for professionals in the field of drug development, where enzyme inhibition is a key therapeutic strategy.

Mechanism of Pyridoxal Kinase Inhibition

This compound exerts its inhibitory effect on pyridoxal kinase through a competitive mechanism. It competes with the natural substrate, pyridoxal, for binding to the active site of the enzyme. The affinity of 4-DP for pyridoxal kinase is significant, as indicated by its low inhibition constant (Ki).

The inhibitory action of 4-DP is a two-step process:

-

Competitive Inhibition of Pyridoxal Kinase: 4-DP binds to the active site of pyridoxal kinase, preventing the binding and subsequent phosphorylation of pyridoxal.

-

Inhibition of PLP-Dependent Enzymes: Pyridoxal kinase can phosphorylate 4-DP to 4-DPNP. This product then acts as an inhibitor of various PLP-dependent enzymes by competing with the natural cofactor, PLP.

This dual mechanism leads to a significant reduction in the availability and utilization of PLP, resulting in widespread metabolic disruption.

Quantitative Data on Pyridoxal Kinase Inhibition

The inhibitory potency of 4-deoxypyridoxine against pyridoxal kinase has been quantified in various organisms. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.

| Inhibitor | Enzyme Source | Ki | Inhibition Type | Reference |

| 4-Deoxypyridoxine | Escherichia coli Pyridoxal Kinase | ~0.5 µM | Competitive | [7] |

Note: Further research is required to populate this table with Ki and IC50 values from other species such as human, rat, and mouse to provide a more comprehensive overview.

Downstream Effects on PLP-Dependent Enzymes

The depletion of PLP due to pyridoxal kinase inhibition by 4-deoxypyridoxine has profound effects on a multitude of PLP-dependent enzymes. The phosphorylated form, 4-DPNP, is a direct inhibitor of these enzymes.

| Affected Enzyme/Process | Organism | Observations | Reference |

| Coenzyme A Biosynthesis | Salmonella enterica | 4-DPNP is hypothesized to inhibit GlyA (serine hydroxymethyltransferase) and/or GcvP (glycine decarboxylase), leading to reduced flux towards CoA precursors. | [4] |

| Ornithine Decarboxylase (ODC) | Hairless Mouse Epidermis | 4-DPNP is a major metabolite that inhibits ODC activity. | [8] |

Note: This table highlights examples of downstream effects. The list of affected enzymes is extensive due to the ubiquitous role of PLP.

Signaling Pathways and Logical Relationships

The interplay between 4-deoxypyridoxine, pyridoxal kinase, and downstream cellular processes can be visualized through signaling and logical diagrams.

Experimental Protocols

Spectrophotometric Assay for Pyridoxal Kinase Activity

This protocol is adapted from methods that measure the formation of PLP, which has a distinct absorbance maximum.

Principle: The enzymatic activity of pyridoxal kinase is determined by monitoring the increase in absorbance at 388 nm, which corresponds to the formation of pyridoxal 5'-phosphate (PLP).

Materials:

-

Purified Pyridoxal Kinase

-

Pyridoxal solution (substrate)

-

ATP solution

-

Assay Buffer: 100 mM HEPES, pH 7.4

-

Divalent Cation Solution: 100 µM MgCl₂ or ZnCl₂

-

UV-Vis Spectrophotometer

-

96-well UV-transparent microplate or quartz cuvettes

Procedure:

-

Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, ATP, and the divalent cation solution.

-

Substrate Addition: Add the pyridoxal solution to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding the purified pyridoxal kinase to the mixture.

-

Spectrophotometric Measurement: Immediately transfer the reaction mixture to a cuvette or microplate well and measure the increase in absorbance at 388 nm over time at a constant temperature (e.g., 37°C).

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the molar extinction coefficient of PLP at 388 nm.

Experimental Workflow:

HPLC-Based Assay for Pyridoxal Kinase Activity

This method offers high specificity and sensitivity for quantifying the reaction product.

Principle: The reaction mixture is analyzed by reverse-phase high-performance liquid chromatography (HPLC) to separate and quantify the product, pyridoxal 5'-phosphate (PLP), from the substrate and other components.

Materials:

-

Same as for the spectrophotometric assay

-

HPLC system with a C18 column and a fluorescence or UV detector

-

Mobile Phase: e.g., 20 mM potassium phosphate buffer (pH 7.0) with 10% (v/v) methanol[9]

-

Reaction quenching solution (e.g., trichloroacetic acid)

-

PLP standard for calibration

Procedure:

-

Enzymatic Reaction: Perform the pyridoxal kinase reaction as described in the spectrophotometric assay protocol.

-

Reaction Termination: At specific time points, stop the reaction by adding a quenching solution.

-

Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Collect the supernatant for analysis.

-

HPLC Analysis: Inject a defined volume of the supernatant onto the HPLC system.

-

Detection and Quantification: Detect PLP using fluorescence (e.g., excitation at 322 nm, emission at 417 nm) or UV absorbance[10]. Quantify the amount of PLP produced by comparing the peak area to a standard curve generated with known concentrations of PLP.

Measurement of Intracellular Pyridoxal Phosphate Levels

This protocol is essential for assessing the in vivo effects of 4-deoxypyridoxine on vitamin B6 metabolism.

Principle: Cellular extracts are prepared and analyzed by HPLC with fluorescence detection to determine the concentration of intracellular PLP.

Materials:

-

Cell culture or tissue samples

-

Lysis buffer

-

Trichloroacetic acid or perchloric acid for protein precipitation

-

HPLC system with a C18 column and fluorescence detector

-

Mobile phase suitable for PLP separation

-

PLP standard solution

Procedure:

-

Sample Collection and Lysis: Harvest cells or homogenize tissue samples in a suitable lysis buffer on ice.

-

Protein Precipitation: Add cold trichloroacetic acid or perchloric acid to the lysate to precipitate proteins.

-

Centrifugation: Centrifuge the mixture at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the intracellular metabolites, including PLP.

-

HPLC Analysis: Analyze the supernatant by HPLC with fluorescence detection as described in the HPLC-based assay for pyridoxal kinase activity.

-

Data Analysis: Quantify the intracellular PLP concentration by comparing the peak area to a standard curve and normalizing to the amount of protein in the initial lysate.

Conclusion

This compound is a valuable tool for studying the intricate role of pyridoxal kinase and pyridoxal 5'-phosphate in cellular metabolism. Its mechanism as a competitive inhibitor, coupled with the subsequent inhibition of numerous PLP-dependent enzymes by its phosphorylated product, underscores the central importance of vitamin B6 homeostasis. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the inhibitory effects of 4-deoxypyridoxine and to explore its broader metabolic consequences. Further research, particularly in obtaining a wider range of kinetic data across different species and conducting comprehensive metabolomic studies, will continue to enhance our understanding of this potent vitamin B6 antagonist and its potential applications in biomedical research and drug development.

References

- 1. uniprot.org [uniprot.org]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Effects of vitamin B-6 deficiency and 4'- deoxypyridoxine on pyridoxal phosphate concentrations, pyridoxine kinase and other aspects of metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Epidermal pyridoxal 5'-phosphate depletion, inhibition of DNA synthesis, and inhibition of the expression of ornithine decarboxylase activity by the vitamin B-6 antagonist 4'-deoxypyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. foodandnutritionresearch.net [foodandnutritionresearch.net]

- 10. Highly sensitive determination of PLP in human plasma with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of 4-Deoxypyridoxine in Studying PLP-Dependent Enzymes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is an essential coenzyme for over 100 enzymatic reactions in the human body, primarily involved in amino acid metabolism.[1] PLP-dependent enzymes catalyze a wide array of reactions, including transamination, decarboxylation, racemization, and elimination/substitution reactions.[1][2][3] Given their central role in metabolism, these enzymes are critical targets for research and drug development. 4-Deoxypyridoxine (4-DP) is a well-established vitamin B6 antagonist that serves as a powerful tool for studying the function and significance of PLP-dependent pathways.[4][5][6] This guide provides a comprehensive overview of the mechanism of 4-DP, its applications, and detailed protocols for its use in a research setting.

Mechanism of Action

The primary mechanism of 4-Deoxypyridoxine's toxicity and its utility as a research tool lies in its ability to be phosphorylated by pyridoxal kinase (PdxK).[4][5][7]

-

Competitive Inhibition of Pyridoxal Kinase : 4-DP is a structural analog of pyridoxal. It competitively inhibits pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal, pyridoxine, and pyridoxamine to their active PLP form.[8][9]

-

Formation of 4-Deoxypyridoxine-5'-phosphate (4-DPNP) : Pyridoxal kinase phosphorylates 4-DP to form 4-DPNP.[4][8][10]

-

Inhibition of PLP-Dependent Enzymes : The resulting 4-DPNP can then interfere with PLP-dependent enzymes, leading to a disruption of cellular metabolism.[4][5][7] Studies in Salmonella enterica and E. coli suggest that accumulated 4-DPNP inhibits key PLP-dependent enzymes involved in the generation of one-carbon units, such as serine hydroxymethyltransferase (GlyA) and glycine decarboxylase (GcvP).[8][10]

-

Disruption of Vitamin B6 Homeostasis : Beyond direct enzyme inhibition, 4-DP also disrupts the overall homeostasis of vitamin B6 by inhibiting the uptake of pyridoxine.[4][5][7]

This multi-faceted mechanism makes 4-DP a potent tool for inducing a state of functional vitamin B6 deficiency, allowing researchers to probe the consequences of impaired PLP-dependent pathways.

Quantitative Inhibition Data

4-DP acts as a competitive inhibitor of pyridoxal kinase. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.

| Enzyme | Organism | Inhibitor | Ki Value | Inhibition Type |

| Pyridoxal Kinase | E. coli | 4-Deoxypyridoxine (4-DP) | ~0.5 µM | Competitive |

| Pyridoxal Kinase | Mouse Brain | 4'-Substituted Pyridoxine Analogues | Potent Inhibitors | Competitive |

Note: The Ki value for E. coli Pyridoxal Kinase was estimated from graphical data presented in the cited literature[11]. The study on mouse brain pyridoxal kinase demonstrated potent competitive inhibition by analogues of 4-DP but did not provide a specific Ki value for 4-DP itself[9].

Experimental Protocols

This protocol describes a method to determine the inhibitory effect of 4-DP on pyridoxal kinase activity by measuring the formation of PLP.

A. Materials and Reagents:

-

Purified Pyridoxal Kinase (PdxK)

-

Pyridoxal (PL)

-

4-Deoxypyridoxine (4-DP)

-

Adenosine Triphosphate (ATP)

-

Magnesium Chloride (MgCl₂)

-

Potassium HEPES buffer (pH 7.5)

-

Spectrophotometer capable of reading at 390 nm

-

96-well UV-transparent microplates

B. Experimental Procedure:

-

Prepare Reagent Stocks:

-

1 M KHEPES buffer, pH 7.5

-

100 mM MgCl₂

-

100 mM ATP

-

10 mM Pyridoxal

-

10 mM 4-Deoxypyridoxine (prepare a dilution series for Ki determination, e.g., 0 to 500 µM)

-

Purified PdxK enzyme at a known concentration (e.g., 0.25 µM final concentration).

-

-

Reaction Setup:

-

In a microplate well, combine the following to a final volume of 200 µL:

-

20 mM KHEPES buffer, pH 7.5

-

0.5 mM MgCl₂

-

1 mM ATP

-

Varying concentrations of Pyridoxal (e.g., 6.25 to 400 µM for Km/Ki determination)

-

Fixed concentrations of 4-DP for each experiment series (e.g., 0 µM, 5 µM, 10 µM, 25 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiate Reaction:

-

Add PdxK enzyme to each well to initiate the reaction.

-

-

Measure PLP Formation:

-

Immediately begin monitoring the increase in absorbance at 390 nm, which corresponds to the formation of PLP.[12]

-

Record measurements every 30 seconds for 10-15 minutes. Ensure the initial reaction phase is linear.

-

C. Data Analysis:

-

Calculate Initial Velocity (v₀): Determine the slope of the linear portion of the absorbance vs. time plot for each reaction. Convert this rate from Abs/min to µM/min using the molar extinction coefficient of PLP.

-

Determine Inhibition Constant (Ki):

-

Plot initial velocity (v₀) against substrate (Pyridoxal) concentration for each inhibitor (4-DP) concentration.

-

Fit the data to the Michaelis-Menten equation to obtain Vmax and apparent Km (Km_app) for each 4-DP concentration.

-

A plot of Km_app versus the inhibitor concentration ([I]) should be linear for a competitive inhibitor.

-

The Ki can be determined from the slope of this line or by using a global fit to the competitive inhibition model.[11]

-

This protocol details how to use 4-DP to study the effects of vitamin B6 deficiency on bacterial growth.

A. Materials and Reagents:

-

E. coli strain (e.g., wild-type K12, or a vitamin B6 auxotroph)

-

Luria-Bertani (LB) medium or M9 minimal medium

-

4-Deoxypyridoxine (4-DP) stock solution (e.g., 25 mM in PBS)

-

Sterile culture tubes or 96-well plates

-

Incubator shaker (37°C)

-

Spectrophotometer for measuring optical density at 600 nm (OD₆₀₀)

B. Experimental Procedure:

-

Prepare Cultures: Grow an overnight culture of the desired E. coli strain at 37°C in the chosen medium.

-

Setup Growth Assay:

-

Dilute the overnight culture 1:500 into fresh medium.

-

For liquid growth curves, aliquot the diluted culture into a 96-well plate.

-

Add 4-DP to the wells to achieve a range of final concentrations (e.g., 0 µM to 500 µM).[7]

-

For plate sensitivity assays, spread a lawn of bacteria on an agar plate and place a small disc containing a known amount of 4-DP (e.g., 20 µl of 25 mM) in the center.[7][12]

-

-

Incubation: Incubate the cultures at 37°C with shaking.

-

Monitor Growth:

-

For liquid cultures, measure the OD₆₀₀ at regular intervals (e.g., every hour) for 12-24 hours.

-

For plate assays, incubate overnight and measure the diameter of the zone of inhibition.

-

C. Data Analysis:

-

Growth Curves: Plot OD₆₀₀ versus time for each 4-DP concentration. Analyze parameters such as lag phase duration, growth rate, and final cell density.

-

Dose-Response: Determine the IC₅₀ (the concentration of 4-DP that inhibits growth by 50%) from the growth curve data.

-

Zone of Inhibition: A larger zone of inhibition on plate assays indicates greater sensitivity to 4-DP.

Visualizing Experimental and Logical Workflows

Conclusion

4-Deoxypyridoxine is an invaluable antagonist for probing the roles of PLP-dependent enzymes in cellular metabolism. By competitively inhibiting pyridoxal kinase, it effectively depletes the cellular pool of active PLP, leading to the inhibition of numerous downstream metabolic pathways. This allows researchers to induce a controlled state of vitamin B6 deficiency, providing insights into enzyme function, metabolic regulation, and the identification of potential drug targets. The protocols and data presented herein offer a foundational guide for scientists and drug developers to effectively utilize 4-DP in their research endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]

- 4. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Competitive inhibition between 4'-substituted pyridoxine analogues and pyridoxal for pyridoxal kinase from mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of 4-Deoxypyridoxine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Deoxypyridoxine hydrochloride (4-DPD), a synthetic analogue of vitamin B6, serves as a potent antagonist to the biological functions of pyridoxine and its derivatives. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key biological activities of this compound, tailored for professionals in research and drug development. Its utility as a tool compound in studying vitamin B6-dependent pathways and as an inhibitor of sphingosine-1-phosphate (S1P) lyase underscores its importance in biochemical and pharmacological research.

Synthesis of this compound

The primary route for the synthesis of this compound involves the catalytic hydrogenation of pyridoxine hydrochloride. This method, originally reported by Harris and Folkers, remains a fundamental approach for its preparation.

Reaction Scheme

The synthesis proceeds via the selective reduction of the 4-hydroxymethyl group of pyridoxine to a methyl group.

Starting Material: Pyridoxine Hydrochloride Product: this compound

A detailed reaction mechanism diagram would be inserted here in a full whitepaper.

Experimental Protocol: Catalytic Hydrogenation of Pyridoxine Hydrochloride

Materials:

-

Pyridoxine hydrochloride

-

Palladium on charcoal (10% Pd)

-

Glacial acetic acid

-

Hydrochloric acid (HCl)

-

Ethanol

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Dissolution: Dissolve pyridoxine hydrochloride in glacial acetic acid. The concentration may vary, but a common starting point is a 10% solution (w/v).

-

Catalyst Addition: Add 10% palladium on charcoal catalyst to the solution. The catalyst loading is typically around 10-20% by weight of the pyridoxine hydrochloride.

-

Hydrogenation: Transfer the mixture to a high-pressure hydrogenation apparatus. Pressurize the vessel with hydrogen gas to approximately 3-4 atmospheres.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by measuring hydrogen uptake. The reaction is typically complete within 2-4 hours.

-

Catalyst Removal: After the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite or a similar filtration aid to remove the palladium catalyst.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid.

-

Purification and Crystallization: Dissolve the resulting residue in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below for easy reference.

| Property | Value | References |

| Molecular Formula | C₈H₁₁NO₂ · HCl | [1] |

| Molecular Weight | 189.64 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 274 °C (decomposes) | [3] |

| Solubility | Soluble in water and DMSO (~10 mg/mL in PBS, pH 7.2) | [2] |

| UV/Vis λmax | 286 nm | [2] |

| Storage Temperature | -20°C | [2] |

| Stability | Stable for at least 4 years when stored properly | [2] |

Biological Activities and Experimental Protocols

This compound exhibits its biological effects primarily through two mechanisms: antagonism of vitamin B6 and inhibition of sphingosine-1-phosphate lyase.

Vitamin B6 Antagonism

4-Deoxypyridoxine competitively inhibits pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal to its active coenzyme form, pyridoxal 5'-phosphate (PLP).[4] This leads to a functional deficiency of vitamin B6, impacting numerous PLP-dependent enzymatic reactions crucial for amino acid metabolism and neurotransmitter synthesis.

This assay measures the inhibition of pyridoxal kinase by monitoring the formation of PLP, which absorbs light at 388 nm.

Materials:

-

Recombinant human pyridoxal kinase

-

Pyridoxal hydrochloride

-

ATP (Adenosine triphosphate)

-

Magnesium chloride (MgCl₂)

-

HEPES buffer (pH 7.4)

-

This compound (inhibitor)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 388 nm

Procedure:

-

Prepare Reagents: Prepare stock solutions of pyridoxal, ATP, MgCl₂, and this compound in HEPES buffer.

-

Assay Mixture: In a 96-well plate, prepare the reaction mixture containing HEPES buffer, ATP, and MgCl₂.

-

Inhibitor Addition: Add varying concentrations of this compound to the appropriate wells. Include a control with no inhibitor.

-

Enzyme Addition: Add a standardized amount of pyridoxal kinase to each well.

-

Initiate Reaction: Start the reaction by adding pyridoxal to each well.

-

Measurement: Immediately measure the absorbance at 388 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the inhibitor concentration.

Inhibition of Sphingosine-1-Phosphate Lyase

4-Deoxypyridoxine is also a known inhibitor of sphingosine-1-phosphate (S1P) lyase, a key enzyme in the catabolism of the signaling lipid S1P.[2] Inhibition of S1P lyase leads to an accumulation of intracellular S1P, which has implications for various cellular processes, including cell survival and immune responses.

This assay utilizes a fluorescently labeled S1P substrate to measure the activity of S1P lyase.

Materials:

-

Cell lysates or purified S1P lyase

-

Fluorescent S1P substrate (e.g., NBD-S1P or BODIPY-S1P)

-

Reaction buffer (e.g., potassium phosphate buffer with DTT and pyridoxal 5'-phosphate)

-

This compound (inhibitor)

-

Organic solvent for extraction (e.g., chloroform/methanol mixture)

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare Reagents: Prepare stock solutions of the fluorescent S1P substrate and this compound.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, cell lysate or purified enzyme, and varying concentrations of this compound. Include a control without the inhibitor.

-

Initiate Reaction: Start the reaction by adding the fluorescent S1P substrate. Incubate at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop Reaction and Extract Lipids: Stop the reaction by adding an organic solvent mixture. Vortex and centrifuge to separate the phases.

-

Analysis: Analyze the organic phase by HPLC with fluorescence detection to separate and quantify the fluorescent aldehyde product.

-

Data Analysis: Calculate the amount of product formed in each reaction. Determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Logical Relationship of 4-Deoxypyridoxine's Dual Mechanism of Action

Caption: Dual inhibitory effects of this compound.

Experimental Workflow for Assessing Vitamin B6 Antagonism

Caption: Workflow for evaluating the vitamin B6 antagonist effect.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of vitamin B6 and sphingosine-1-phosphate signaling in various physiological and pathological processes. This guide provides essential technical information on its synthesis and chemical properties, along with detailed experimental protocols to facilitate its use in a research setting. The dual inhibitory nature of this compound makes it a versatile compound for elucidating complex biological pathways and for the potential development of novel therapeutic strategies. Researchers are advised to adhere to appropriate safety precautions when handling this compound.

References

- 1. scbt.com [scbt.com]

- 2. A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. api.pageplace.de [api.pageplace.de]

- 4. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]

4-Deoxypyridoxine as an Inhibitor of Sphingosine-1-Phosphate Lyase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Deoxypyridoxine (4-DOP) as an inhibitor of sphingosine-1-phosphate lyase (S1PL). 4-DOP, a vitamin B6 antagonist, indirectly inhibits the pyridoxal 5'-phosphate (PLP)-dependent enzyme S1PL, leading to the accumulation of sphingosine-1-phosphate (S1P) and subsequent modulation of the S1P signaling pathway. This guide details the mechanism of action, quantitative inhibitory data, experimental protocols for assessing S1PL inhibition, and the downstream cellular consequences. Visualizations of the S1P signaling pathway and a typical experimental workflow are provided to facilitate a comprehensive understanding of 4-DOP's role in studying and targeting S1P metabolism.

Introduction to Sphingosine-1-Phosphate (S1P) Signaling

Sphingosine-1-phosphate (S1P) is a bioactive signaling sphingolipid that plays a critical role in a multitude of cellular processes, including cell proliferation, survival, migration, and immune cell trafficking.[1][2] The cellular and circulating levels of S1P are tightly regulated by a balance between its synthesis by sphingosine kinases (SphKs) and its degradation. S1P exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1PR1-5, on the cell surface.[3][4]

Sphingosine-1-phosphate lyase (S1PL) is the key enzyme responsible for the irreversible degradation of S1P.[5] Located on the endoplasmic reticulum, S1PL cleaves S1P into phosphoethanolamine and hexadecenal.[6] This catabolic activity is crucial for maintaining the S1P gradient between tissues and circulatory fluids, which is essential for processes such as lymphocyte egress from lymphoid organs.[7]

4-Deoxypyridoxine (4-DOP) as an S1PL Inhibitor

4-Deoxypyridoxine (4-DOP) is a well-characterized vitamin B6 antagonist.[8] Its mechanism of S1PL inhibition is indirect. S1PL is a pyridoxal 5'-phosphate (PLP)-dependent enzyme, meaning it requires the active form of vitamin B6 as a cofactor for its catalytic activity. 4-DOP competes with pyridoxine (vitamin B6) and is phosphorylated in the cell to 4-deoxypyridoxine phosphate.[9] This phosphorylated form then inhibits pyridoxal kinase, the enzyme responsible for converting vitamin B6 to its active PLP form. The resulting depletion of the essential PLP cofactor leads to a functional inhibition of S1PL activity.[10]

Quantitative Data on S1PL Inhibition by 4-DOP

The inhibitory effect of 4-DOP on S1PL activity has been quantified in various studies. The potency of its phosphorylated form, 4-deoxypyridoxine phosphate, is particularly notable in the absence of its competing cofactor, vitamin B6.

| Compound | Assay System | Metric | Value | Vitamin B6 Status | Reference |

| 4-Deoxypyridoxine Phosphate | IT-79MTNC3 cells (endogenous S1PL) | EC50 | <1 µM | Absent | [1][2] |

| 4-Deoxypyridoxine Phosphate | IT-79MTNC3 cells (endogenous S1PL) | EC50 | >100 µM | Present | [1][2] |

| 4-Deoxypyridoxine | F9-4 cell lysates (in vitro) | Concentration for significant inhibition | 1000 µM | Not specified | [4][6] |

Experimental Protocols

In Vitro S1PL Inhibition Assay using a Fluorescent Substrate and 4-DOP

This protocol is adapted from established methods for measuring S1PL activity using a fluorescently labeled substrate and incorporates 4-DOP as the inhibitor.[11][12]

Materials:

-

Cell or tissue lysates containing S1PL

-

BODIPY-S1P (or other fluorescent S1P analog) substrate

-

4-Deoxypyridoxine (4-DOP)

-

S1PL reaction buffer (e.g., 35 mM potassium phosphate buffer, pH 7.4, 0.6 mM EDTA, 70 mM sucrose, 36 mM sodium fluoride, 0.57 mM pyridoxal-5'-phosphate)

-

Methanol

-

HPLC system with a fluorescence detector

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 4-DOP in an appropriate solvent (e.g., water or DMSO).

-

Prepare serial dilutions of 4-DOP to be tested.

-

Prepare the S1PL reaction buffer. Note that to observe the inhibitory effect of 4-DOP, it may be necessary to use a buffer with limited or no pyridoxal-5'-phosphate, or to pre-incubate the enzyme with 4-DOP before adding the cofactor.[10]

-

Prepare a stock solution of the fluorescent S1P substrate.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the cell or tissue lysate (containing a known amount of protein) with the S1PL reaction buffer.

-

Add the desired concentration of 4-DOP or vehicle control.

-

Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at 37°C to allow for the inhibition of S1PL.

-

Initiate the reaction by adding the fluorescent S1P substrate.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding a sufficient volume of cold methanol.

-

Centrifuge the tubes to pellet the protein.

-

Transfer the supernatant containing the fluorescent product to a new tube.

-

-

Analysis:

-

Analyze the supernatant by reverse-phase HPLC with a fluorescence detector to separate and quantify the fluorescent aldehyde product.

-

Calculate the S1PL activity as the rate of product formation per unit of protein per unit of time.

-

Determine the inhibitory effect of 4-DOP by comparing the activity in the presence of the inhibitor to the vehicle control.

-

Cellular Assay for S1PL Inhibition by 4-DOP

This protocol outlines a workflow to assess the effect of 4-DOP on S1PL activity within intact cells by measuring the accumulation of intracellular S1P.[13]

Materials:

-

Cultured cells (e.g., HEK293T, insulinoma cell lines)[1]

-

Cell culture medium

-

4-Deoxypyridoxine (4-DOP)

-

Sphingosine (optional, to provide substrate for S1P synthesis)

-

Lysis buffer

-

Method for S1P quantification (e.g., LC-MS/MS)

Procedure:

-

Cell Culture and Treatment:

-

Plate the cells in appropriate culture vessels and allow them to adhere and grow.

-

Treat the cells with various concentrations of 4-DOP or vehicle control for a specified period (e.g., 18-24 hours).[1]

-

Optionally, the culture medium can be supplemented with sphingosine to enhance the intracellular S1P pool.

-

-

Cell Lysis:

-

After the treatment period, wash the cells with PBS.

-

Lyse the cells using a suitable lysis buffer and collect the cell lysates.

-

-

S1P Quantification:

-

Extract lipids from the cell lysates.

-

Quantify the intracellular S1P levels using a sensitive method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Analysis:

-

Compare the intracellular S1P levels in 4-DOP-treated cells to those in vehicle-treated control cells. A dose-dependent increase in intracellular S1P is indicative of S1PL inhibition.

-

Visualizations

S1P Signaling Pathway and the Role of 4-DOP

Caption: S1P Signaling Pathway and Inhibition by 4-DOP.

Experimental Workflow for Studying S1PL Inhibition by 4-DOP

Caption: Workflow for S1PL Inhibition Studies using 4-DOP.

Downstream Consequences of S1PL Inhibition by 4-DOP

The inhibition of S1PL by 4-DOP leads to a significant accumulation of intracellular S1P. This alteration in the sphingolipid rheostat has several important downstream consequences:

-

Inhibition of Apoptosis: Increased intracellular S1P levels have been shown to protect cells from apoptosis. For instance, treatment of insulinoma cell lines with 4-DOP minimized chemically induced apoptosis.[1] This pro-survival effect is a hallmark of elevated S1P signaling.

-

Modulation of Immune Cell Trafficking: S1PL activity is crucial for maintaining the S1P gradient between lymphoid tissues and the blood/lymph. Inhibition of S1PL by compounds like 4-DOP disrupts this gradient, leading to the sequestration of lymphocytes in lymphoid organs and a reduction in circulating lymphocytes (lymphopenia).[7] This mechanism is of significant interest for the development of immunosuppressive therapies.

-

Alteration of Cellular Metabolism: The accumulation of S1P due to S1PL inhibition can impact other metabolic pathways. For example, it has been shown to influence glucose metabolism and lipolysis.

Conclusion

4-Deoxypyridoxine serves as a valuable pharmacological tool for studying the role of sphingosine-1-phosphate lyase in cellular and physiological processes. Its indirect mechanism of action, through the depletion of the essential cofactor PLP, provides a unique approach to modulating S1P metabolism. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of targeting S1PL in various diseases, including autoimmune disorders and cancer. The accompanying visualizations aim to clarify the complex signaling pathways and experimental workflows involved in this area of research.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. S1P: the elixir of life for naive T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Lymphocyte sequestration through S1P lyase inhibition and disruption of S1P gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sphingosine 1-phosphate lyase inhibition by 2-acetyl-4-(tetrahydroxybutyl)imidazole (THI) under conditions of vitamin B6 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. devtoolsdaily.com [devtoolsdaily.com]

Methodological & Application

Application Notes and Protocols for 4-Deoxypyridoxine Hydrochloride in vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction